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Compound of Interest

Compound Name: 8-C-Glucosyl-(R)-aloesol

Cat. No.: B12380191

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
naturally occurring chromone, 8-C-Glucosyl-(R)-aloesol. This document is intended to serve
as a valuable resource for researchers in natural product chemistry, pharmacology, and drug
development by presenting detailed spectroscopic data, experimental protocols for its
acquisition, and a workflow for its isolation and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 8-C-Glucosyl-(R)-aloesol. The
NMR data presented is for the (S)-enantiomer, 8-C-Glucosyl-(S)-aloesol, as reported in the
literature; however, the chemical shifts and coupling constants are identical for the (R)-

enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H and 3C NMR Data for 8-C-Glucosyl-(S)-aloesol in Acetone-ds
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Position 13C (oc¢) 'H (6H, mult., J in Hz)
Chromone Moiety

2 168.9

3 110.1 6.27 (s)
4 182.8

4a 112.9

5 160.8

5-CHs 22.8 2.78 (s)
6 98.6 6.55 (s)
7 164.2

8 108.7

8a 158.4

Hydroxypropyl Side Chain

2.80 (dd, 14.0, 3.5), 2.70 (dd,

t 295 14.0, 8.5)

2' 65.2 4.05 (m)

3 24.5 1.21 (d, 6.2)
Glucosyl Moiety

1" 745 4.78 (d, 9.8)
2" 71.8 4.15 (t, 9.8)
3" 79.9 3.82(t, 9.8)
4" 71.2 3.75(t, 9.8)
5" 82.5 3.48 (m)
6"a 62.4 3.85(dd, 11.8, 5.5)
6"b 3.68 (dd, 11.8, 2.5)
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Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for 8-C-Glucosyl-(R)-aloesol

Key Fragment lons

Technique lonization Mode [M+H]* (m/z)
(m/z)

FAB-MS Positive 397 235, 207

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopy Data for 8-C-Glucosyl-(R)-aloesol

Wavenumber (cm—?) Functional Group Assignment
~3400 (broad) O-H stretching (phenolic and alcoholic)
~2920 C-H stretching (aliphatic)

~1650 C=0 stretching (y-pyrone)

~1600, ~1480 C=C stretching (aromatic)

~1070 C-O stretching (glycosidic bond)

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and
spectroscopic characterization of 8-C-Glucosyl-(R)-aloesol.

Isolation of 8-C-Glucosyl-(R)-aloesol from Aloe vera

Fresh leaves of Aloe vera are peeled to separate the inner gel, which is then homogenized.
The homogenate is extracted with ethanol. The ethanolic extract is concentrated under reduced
pressure and then subjected to a series of column chromatography steps. This typically
involves initial fractionation on a Diaion HP-20 column, followed by further purification using
silica gel chromatography and preparative High-Performance Liquid Chromatography (HPLC)
to yield the pure compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or
higher. The purified sample is dissolved in a deuterated solvent, typically acetone-ds or
methanol-ds. Chemical shifts (8) are reported in parts per million (ppm) relative to the residual
solvent signal as an internal standard. *H NMR spectra are acquired to determine the proton
chemical shifts, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling
constants (J) in Hertz (Hz). 13C NMR spectra, often with DEPT (Distortionless Enhancement by
Polarization Transfer) experiments, are recorded to identify the chemical shifts of all carbon
atoms and to distinguish between CH, CHz, and CHs groups. 2D NMR experiments, such as
COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation), are employed for the complete and
unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

High-resolution mass spectra are typically obtained using Fast Atom Bombardment (FAB) mass
spectrometry in the positive ion mode, with glycerol as the matrix. The sample is dissolved in a
suitable solvent and mixed with the matrix on the FAB probe. The resulting spectrum provides
the accurate mass of the protonated molecule [M+H]*, which is used to confirm the molecular
formula. Fragmentation patterns observed in the mass spectrum provide valuable information
about the structure of the molecule, such as the loss of the glucosyl moiety or side chains.

Infrared (IR) Spectroscopy

The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer. The solid
sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the purified
compound is finely ground with dry KBr and pressed into a thin, transparent disk. The spectrum
is recorded over the range of 4000-400 cm~1. The absorption bands are reported in
wavenumbers (cm~1) and are assigned to specific functional groups present in the molecule,
such as hydroxyl (O-H), carbonyl (C=0), aromatic (C=C), and glycosidic (C-O) bonds.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic
analysis of 8-C-Glucosyl-(R)-aloesol from its natural source.
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Caption: Isolation and Spectroscopic Analysis Workflow.

¢ To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 8-C-
Glucosyl-(R)-aloesol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b12380191#spectroscopic-data-nmr-ms-ir-of-8-c-
glucosyl-r-aloesol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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